molecular formula C8H19NO3S B3089093 HS-Peg3-CH2CH2NH2 CAS No. 1189760-69-7

HS-Peg3-CH2CH2NH2

Cat. No.: B3089093
CAS No.: 1189760-69-7
M. Wt: 209.31
InChI Key: UKWCLHRGJBPEJY-UHFFFAOYSA-N
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Description

This compound is primarily used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to recruit target proteins for degradation by the ubiquitin-proteasome system within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HS-Peg3-CH2CH2NH2 typically involves the reaction of a thiol-containing compound with a polyethylene glycol (PEG) chain and an amine group. The reaction conditions often require a controlled environment to ensure the stability of the thiol and amine groups. The process may involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in bulk and stored under specific conditions to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

HS-Peg3-CH2CH2NH2 undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Regeneration of thiol groups.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

HS-Peg3-CH2CH2NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a linker molecule in the development of PROTACs, enabling selective protein degradation.

    Biology: Facilitates the study of protein-protein interactions and cellular pathways by targeting specific proteins for degradation.

    Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation, offering a novel approach to drug development.

    Industry: Utilized in the synthesis of functionalized nanoparticles and other advanced materials.

Mechanism of Action

HS-Peg3-CH2CH2NH2 acts as a bridge between two binding moieties in a PROTAC molecule. One moiety binds to the target protein of interest, while the other binds to an E3 ubiquitin ligase. This interaction facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the ubiquitin-proteasome system.

Comparison with Similar Compounds

Similar Compounds

    HS-Peg4-CH2CH2NH2: Similar structure with an additional PEG unit, offering increased solubility and flexibility.

    HS-Peg2-CH2CH2NH2: Shorter PEG chain, resulting in different solubility and reactivity properties.

Uniqueness

HS-Peg3-CH2CH2NH2 is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility, making it highly effective as a PROTAC linker. Its specific structure allows for efficient protein degradation and versatile applications in various fields of research .

Properties

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO3S/c9-1-2-10-3-4-11-5-6-12-7-8-13/h13H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWCLHRGJBPEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCS)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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